molecular formula C28H19Cl2N3O3 B12366798 Hsd17B13-IN-37

Hsd17B13-IN-37

Katalognummer: B12366798
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: BXYDGYDPIBIQNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hsd17B13-IN-37 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hsd17B13-IN-37 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Wirkmechanismus

Hsd17B13-IN-37 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. This inhibition leads to a reduction in the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions .

Biologische Aktivität

Hsd17B13-IN-37 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which has garnered attention due to its potential role in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of HSD17B13

HSD17B13 is a liver-specific enzyme involved in lipid metabolism, particularly in the regulation of lipid droplet biogenesis and degradation. Genetic variants of HSD17B13 have been associated with reduced risk of NAFLD and its progression to more severe forms like non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC) . The most studied variant, rs72613567, leads to a loss-of-function mutation that produces a truncated protein, which has been shown to confer protective effects against liver fat accumulation and inflammation .

The primary mechanism by which this compound exerts its biological activity involves inhibition of HSD17B13 enzymatic function. This inhibition can lead to:

  • Decreased Lipid Accumulation : By inhibiting HSD17B13, this compound reduces hepatic lipid accumulation, which is crucial for treating conditions like NAFLD and MASLD .
  • Modulation of Inflammatory Pathways : The compound may also downregulate pro-inflammatory cytokines and pathways associated with liver injury .
  • Alteration of Lipid Profiles : Inhibition affects the levels of various lipid species in the liver, promoting a healthier lipid profile conducive to liver health .

Case Studies and Clinical Implications

Several studies have underscored the significance of HSD17B13 in liver pathology:

  • Genetic Studies : A landmark study involving over 46,000 individuals demonstrated that the rs72613567 variant significantly lowers the odds of developing severe liver disease . Patients with this variant exhibited lower plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of hepatocyte injury .
  • Animal Models : In murine models, specific knockdown of Hsd17b13 led to marked improvements in hepatic steatosis without affecting overall body weight or glycemia. This highlights the potential for targeted therapies aimed at HSD17B13 to alleviate fatty liver conditions without systemic side effects .
  • Therapeutic Potential : Current research is exploring RNA interference and small molecule inhibitors like this compound as therapeutic strategies for metabolic liver diseases. These approaches have shown promise in preclinical models by reducing markers of liver damage .

Data Tables

The following table summarizes key findings related to HSD17B13 variants and their implications on liver health:

VariantEffect on Liver DiseaseMechanismReferences
rs72613567Protective against NAFLDLoss-of-function mutation
rs6834314Linked to reduced ALT levelsImpaired enzymatic activity
General variantsReduced risk of fibrosisModulation of lipid metabolism

Eigenschaften

Molekularformel

C28H19Cl2N3O3

Molekulargewicht

516.4 g/mol

IUPAC-Name

N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide

InChI

InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35)

InChI-Schlüssel

BXYDGYDPIBIQNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.